molecular formula C12H9N3O B042276 5,11-Dihydropyrido[2,3-b][1,4]benzodiazepin-6-one CAS No. 885-70-1

5,11-Dihydropyrido[2,3-b][1,4]benzodiazepin-6-one

Cat. No.: B042276
CAS No.: 885-70-1
M. Wt: 211.22 g/mol
InChI Key: MIRBIZDDMSFTKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,11-Dihydropyrido[2,3-b][1,4]benzodiazepin-6-one is a heterocyclic compound with the molecular formula C12H9N3O. It is known for its unique structure, which combines elements of pyridine and benzodiazepine rings.

Mechanism of Action

Target of Action

The primary target of 5,11-Dihydropyrido[2,3-b][1,4]benzodiazepin-6-one is the Human M1 Muscarinic receptor . This receptor plays a crucial role in mediating the actions of the neurotransmitter acetylcholine in the peripheral and central nervous system.

Mode of Action

This compound interacts with its target, the Human M1 Muscarinic receptor, as a potential bitopic ligand . Bitopic ligands are capable of simultaneously binding to both the orthosteric site and an allosteric site on the receptor, which can result in enhanced receptor modulation and selectivity.

Result of Action

The molecular and cellular effects of this compound’s action are related to its modulation of the Human M1 Muscarinic receptor. By acting as a bitopic ligand, it can potentially enhance the receptor’s modulation, leading to changes in cholinergic signaling .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,11-Dihydropyrido[2,3-b][1,4]benzodiazepin-6-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with an appropriate benzoyl chloride derivative, followed by cyclization in the presence of a base such as sodium hydroxide .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 5,11-Dihydropyrido[2,3-b][1,4]benzodiazepin-6-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce halogens or other functional groups .

Scientific Research Applications

5,11-Dihydropyrido[2,3-b][1,4]benzodiazepin-6-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe in biological assays.

    Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Comparison with Similar Compounds

Properties

IUPAC Name

5,11-dihydropyrido[2,3-b][1,4]benzodiazepin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O/c16-12-8-4-1-2-5-9(8)14-11-10(15-12)6-3-7-13-11/h1-7H,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIRBIZDDMSFTKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC3=C(N2)N=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70237083
Record name LS 75
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70237083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885-70-1
Record name 5,11-Dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885-70-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name LS 75
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000885701
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LS 75
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70237083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.768
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,11-Dihydropyrido[2,3-b][1,4]benzodiazepin-6-one
Reactant of Route 2
5,11-Dihydropyrido[2,3-b][1,4]benzodiazepin-6-one
Reactant of Route 3
5,11-Dihydropyrido[2,3-b][1,4]benzodiazepin-6-one
Reactant of Route 4
5,11-Dihydropyrido[2,3-b][1,4]benzodiazepin-6-one
Reactant of Route 5
5,11-Dihydropyrido[2,3-b][1,4]benzodiazepin-6-one
Reactant of Route 6
5,11-Dihydropyrido[2,3-b][1,4]benzodiazepin-6-one
Customer
Q & A

Q1: What is the structural significance of 5,11-Dihydropyrido[2,3-b][1,4]benzodiazepin-6-one?

A1: this compound is a heterocyclic compound characterized by a seven-membered ring fused to two aromatic rings. [] This compound exhibits a unique conformation where the seven-membered ring adopts a boat conformation, and the two aromatic rings are non-planar with a dihedral angle of 41.51° between them. [] This specific spatial arrangement, stabilized by intramolecular N—H⋯O and N—H⋯N hydrogen bonds, could be crucial for potential biological activity and interactions with target molecules.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.